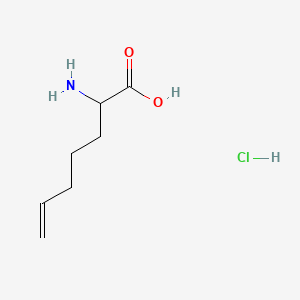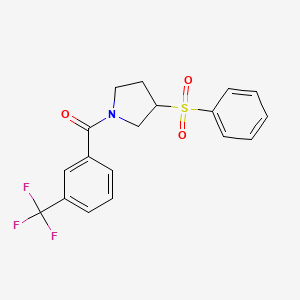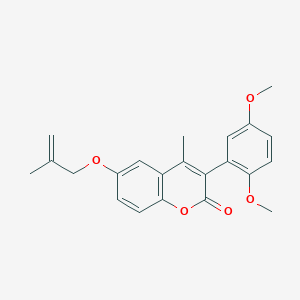
3-(2,5-dimethoxyphenyl)-4-methyl-6-((2-methylallyl)oxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as 2,3-dimethoxybenzoic acid and 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) , have been studied for their intriguing biological activities. They are often synthesized from seeds of various plants and exhibit a range of properties, including antioxidant and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds often involves starting from a base compound like 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are then purified and analyzed .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include acylation, alkylations, and sulfonylation . These reactions can result in a variety of derivatives with different properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using a variety of spectroscopic and elemental methods .Scientific Research Applications
Structural Insights and Synthesis
Crystal Structure Analysis : The crystal structure of similar chromene derivatives has been determined, highlighting the importance of structural analysis in understanding the physicochemical properties of such compounds. For instance, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one showcases the detailed molecular arrangement and intra-molecular hydrogen bonding, which are crucial for the compound's stability and reactivity (Manolov, Ströbele, & Meyer, 2008).
Synthesis of Chromene Derivatives : Chromene derivatives containing various substituents have been synthesized and evaluated for their antioxidant and antihyperglycemic activities, demonstrating the versatile synthetic routes and potential health-related applications of these compounds (Kenchappa et al., 2017).
Biological Activity
Antioxidant Properties : Certain chromene derivatives have been synthesized and shown to possess significant antioxidant activities, suggesting their potential use in mitigating oxidative stress-related conditions. For example, some compounds exhibited promising DPPH radical scavenging activity, showcasing the chemical's potential in antioxidant applications (Proença et al., 2016).
Antimicrobial and Antifungal Activities : The synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones and their evaluation for biological activity demonstrated remarkable antimicrobial and antifungal properties. This research highlights the potential use of chromene derivatives in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Material Science and Chemical Properties
- Photochromism and Redox Properties : The study on the photochromic and redox properties of 2H-pyrano[3,2-c]coumarin derivatives provides insights into the application of chromene derivatives in materials science, particularly in developing materials that respond to light and have unique redox characteristics (Huang et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-9-20-17(11-16)14(3)21(22(23)27-20)18-10-15(24-4)6-8-19(18)25-5/h6-11H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDZERJZBLPGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=C)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
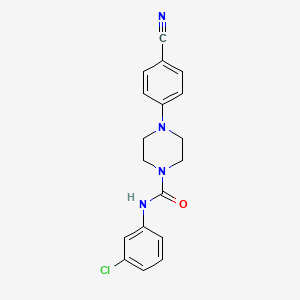
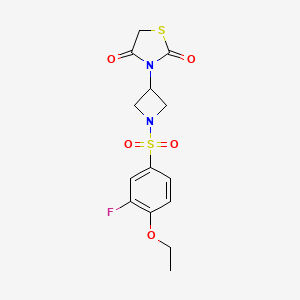
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2672282.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)

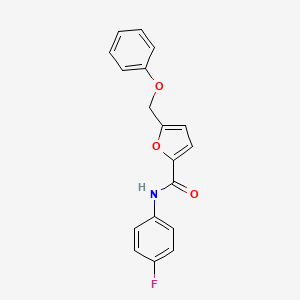
![3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2672291.png)
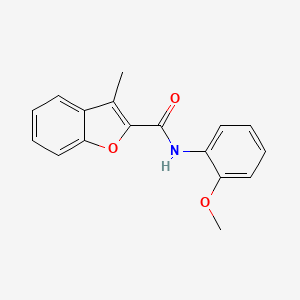


![N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2672295.png)
